molecular formula C9H10ClNO2 B2863925 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride CAS No. 1909358-81-1

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2863925
CAS No.: 1909358-81-1
M. Wt: 199.63
InChI Key: NEBYARORPPKCJT-UHFFFAOYSA-N
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Description

“2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride” is a chemical compound with the CAS Number: 1909358-89-9 . It has a molecular weight of 199.64 and its IUPAC name is (E)-2-methyl-3-(pyridin-3-yl)acrylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+; . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and the presence of any functional groups.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.63 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available from the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is a compound that can undergo various chemical reactions, contributing to its utility in synthesizing a wide range of chemical products. For example, studies have shown the preparation of pyrrolidine- and piperidine-alkanoic acid hydrochlorides through the hydrogenation of pyridine-alkanoic acid hydrochlorides, demonstrating the compound's role in generating structurally diverse molecules (Tsui & Wood, 1979). Additionally, the synthesis of pyrazole derivatives from related pyridine compounds has been reported, highlighting the compound's versatility in organic synthesis (Shen et al., 2012).

Coordination Chemistry

The compound serves as a precursor for the development of coordination complexes, which have implications for materials science and catalysis. For instance, the synthesis of metal complexes with 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide demonstrates its potential in forming compounds with interesting magnetic and structural properties (Singh et al., 2014).

Polymer Science

The chemical structure of this compound contributes to advancements in polymer science. For instance, the use of pyridin-2-yl groups as protecting agents for carboxylic acids in polymer synthesis has been explored, offering insights into the development of new polymeric materials with tailored properties (Elladiou & Patrickios, 2012).

Corrosion Inhibition

Compounds derived from pyridine, including those related to this compound, have been investigated for their corrosion inhibitive properties. Research into pyridine–pyrazole compounds as inhibitors for steel in acidic environments underscores the potential of pyridine derivatives in protective coatings and materials science (Bouklah et al., 2005).

Antimicrobial Activity

Some derivatives of pyridine have been synthesized and evaluated for their antimicrobial activity, suggesting that modifications to the this compound structure could lead to potent antimicrobial agents. This is exemplified by the synthesis of new Schiff bases derived from pyridine-2,6-carboxamide, indicating the compound's potential as a precursor for developing antimicrobial drugs (Al-Omar & Amr, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide information about the potential hazards of the compound and the recommended safety precautions.

Properties

IUPAC Name

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYARORPPKCJT-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=N1)/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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